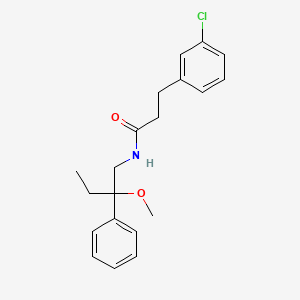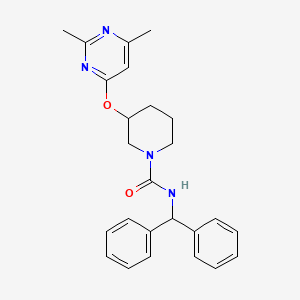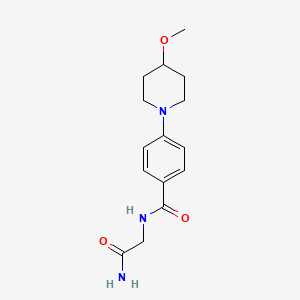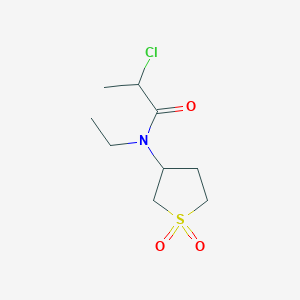
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group, a methoxyphenylbutyl group, and a propanamide backbone
科学的研究の応用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: As a building block for the synthesis of polymers or other advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This can be achieved by chlorination of a phenyl compound using reagents like thionyl chloride or sulfuryl chloride.
Introduction of the Methoxyphenylbutyl Group: This step might involve a Friedel-Crafts alkylation reaction where the chlorophenyl intermediate reacts with a methoxyphenylbutyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide group. This can be done using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylethyl)propanamide
- 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylpropyl)propanamide
- 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)acetamide
Uniqueness
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the methoxy group and the specific length of the butyl chain can significantly affect its interaction with biological targets and its overall pharmacokinetic profile.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-3-20(24-2,17-9-5-4-6-10-17)15-22-19(23)13-12-16-8-7-11-18(21)14-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEUSUMOORAHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2463412.png)


![7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2463416.png)
![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2463418.png)




![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2463428.png)
![N-[4-(benzyloxy)phenyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2463430.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B2463431.png)

![N-{[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2463434.png)
